molecular formula C12H10N2O B11417357 2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole

2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B11417357
M. Wt: 198.22 g/mol
InChI Key: YVQCETOZYJRBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of furan and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole typically involves the alkylation of 2,5-bis(furan-2-yl)-1H-imidazole with methyl iodide in acetone in the presence of potassium hydroxide . This reaction yields a mixture of isomeric N-methyl derivatives, with 2,5-bis(furan-2-yl)-1-methyl-1H-imidazole being the major product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-yl)-1-methyl-1H-benzo[d]imidazole is unique due to its combination of furan and benzimidazole moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-(furan-2-yl)-1-methylbenzimidazole

InChI

InChI=1S/C12H10N2O/c1-14-10-6-3-2-5-9(10)13-12(14)11-7-4-8-15-11/h2-8H,1H3

InChI Key

YVQCETOZYJRBBS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.